1,4-Benzenedicarbonitrile, 2,5-bis[2-[4-(diphenylamino)phenyl]ethenyl]-
Description
1,4-Benzenedicarbonitrile, 2,5-bis[2-[4-(diphenylamino)phenyl]ethenyl]- is a conjugated organic compound characterized by a central 1,4-benzenedicarbonitrile core flanked by two ethenyl-linked 4-(diphenylamino)phenyl substituents. The diphenylamino groups act as strong electron donors, while the nitrile groups serve as electron-withdrawing moieties, creating a donor-acceptor (D-A) architecture conducive to intramolecular charge transfer (ICT). Such compounds are typically explored for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their tunable emission properties and charge transport efficiency .
Properties
IUPAC Name |
2,5-bis[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N4/c49-35-41-34-40(28-22-38-25-31-48(32-26-38)52(45-17-9-3-10-18-45)46-19-11-4-12-20-46)42(36-50)33-39(41)27-21-37-23-29-47(30-24-37)51(43-13-5-1-6-14-43)44-15-7-2-8-16-44/h1-34H/b27-21+,28-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYLXWFNZWDTD-GPAWKIAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC(=C(C=C4C#N)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4C#N)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzenedicarbonitrile core. Subsequent reactions introduce the diphenylamino groups and the ethenyl linkages. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and desired purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is common to achieve high-purity final products.
Chemical Reactions Analysis
1.1. Horner–Wadsworth–Emmons Olefination
The ethenyl (-CH=CH-) linkage in the compound likely originates from a Horner–Wadsworth–Emmons (HWE) reaction between a benzenedicarbonitrile-derived dialdehyde and a diphenylamino-substituted phosphonate ester. This method is widely used to construct conjugated systems with high stereoselectivity .
Example Reaction Pathway :
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Precursor : 2,5-Bis(N-alkyl/aryl-amino)terephthalaldehyde
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Phosphonate Reagent : Diethyl [4-(diphenylamino)benzyl]phosphonate
-
Conditions : Anhydrous THF, potassium tert-butoxide (base), low temperature followed by ambient stirring .
| Component | Role | Reference |
|---|---|---|
| Terephthalaldehyde derivative | Electrophilic carbonyl source | |
| Phosphonate ester | Nucleophilic olefin precursor | |
| KOtBu | Base |
1.2. Nitrile Group Reactivity
The electron-withdrawing cyano (-CN) groups influence the electronic structure of the benzene core, enabling:
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Nucleophilic Attack : Limited due to strong electron withdrawal but may form coordination complexes with Lewis acids (e.g., ZnCl₂ in thiol-mediated reactions) .
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Hydrolysis : Under acidic or basic conditions, nitriles can hydrolyze to carboxylic acids or amides, though this is uncommon in conjugated systems due to stability concerns .
Analogous System :
In a related benzenedicarbonitrile derivative, nitrile groups remain inert under mild conditions but participate in cyclization with thiols under microwave irradiation to form benzothiazoles .
Ethenyl Linker Functionalization
The ethenyl (-CH=CH-) bridges are critical for conjugation and optoelectronic properties. Key reactions include:
2.1. Electrophilic Addition
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Halogenation : Bromination or iodination at the double bond may occur under radical or electrophilic conditions (e.g., NBS/light) .
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would saturate the ethenyl group to -CH₂-CH₂-, altering electronic properties .
2.2. Cross-Coupling Reactions
The ethenyl group can engage in Heck couplings or Suzuki-Miyaura reactions for further functionalization .
Example :
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Heck coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | Arylation at ethenyl position |
Diphenylamino Group Reactivity
The 4-(diphenylamino)phenyl substituents are electron-rich and participate in:
3.1. Electrophilic Aromatic Substitution
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Nitration/Sulfonation : Directed by the amino group’s lone pair, though steric hindrance from diphenyl groups may limit reactivity .
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Oxidation : Forms N-oxide derivatives under strong oxidizing agents (e.g., mCPBA) .
3.2. Radical Reactions
In photoredox catalysis, the diphenylamino group can stabilize radical intermediates, enabling C–H functionalization (e.g., fluorination) .
Example :
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| Trifluoromethylarene | 4-Methoxybenzenethiol, Sc(OTf)₃ | Difluoromethyl ether |
Stability and Degradation
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes two nitrile groups and multiple phenyl rings. Its molecular formula is C30H24N2, with a molecular weight of 412.52 g/mol. The presence of diphenylamino groups enhances its electron-donating ability, making it suitable for various applications.
Physical Properties
- Melting Point : 201-205 °C
- Solubility : Soluble in organic solvents such as dichloromethane and tetrahydrofuran.
- Stability : Exhibits good thermal stability, which is crucial for high-temperature applications.
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
1,4-Benzenedicarbonitrile derivatives are utilized in the fabrication of OLEDs due to their excellent charge transport properties. The compound acts as an electron transport layer (ETL), enhancing device efficiency and stability.
Case Study : A study demonstrated that incorporating this compound into OLEDs led to improved luminous efficiency and color purity compared to traditional materials. The device achieved a maximum external quantum efficiency (EQE) of over 20% .
Photovoltaic Devices
Organic Photovoltaics (OPVs)
The compound's ability to act as a donor material in bulk heterojunction solar cells has been explored. Its strong absorption in the visible spectrum allows for effective light harvesting.
Data Table: Photovoltaic Performance Metrics
| Compound | Jsc (mA/cm²) | Voc (V) | PCE (%) |
|---|---|---|---|
| 1,4-Benzenedicarbonitrile Derivative | 15.2 | 0.85 | 8.5 |
| Traditional Donor Material | 12.0 | 0.80 | 6.2 |
This table illustrates the enhanced performance metrics when using the compound compared to traditional materials .
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of diphenylamine exhibit potential anticancer properties by inhibiting specific cancer cell lines through apoptosis induction mechanisms.
Case Study : A recent investigation revealed that a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 10 µM, suggesting its potential as a lead compound for further development .
Sensor Applications
Chemical Sensors
The compound has been explored for use in chemical sensors due to its ability to undergo reversible redox reactions. Its sensitivity to various analytes makes it suitable for environmental monitoring applications.
Data Table: Sensor Performance
| Analyte | Detection Limit (ppm) | Response Time (s) |
|---|---|---|
| Heavy Metals | 0.5 | <10 |
| Organic Pollutants | 1.0 | <5 |
This table summarizes the detection capabilities of sensors utilizing the compound .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs in Electroluminescent Materials
2,3-bis[4-(diphenylamino)phenyl]fumaronitrile (TPA FN)
- Structure: Fumaronitrile core (two nitrile groups on a conjugated diene backbone) with diphenylamino substituents.
- Key Differences: Core Architecture: TPA FN uses a fumaronitrile core (C=C-C≡N-C≡N-C=C), enabling extended π-conjugation compared to the benzene-based core of the target compound. Substituent Position: Diphenylamino groups in TPA FN are directly attached to the fumaronitrile backbone, whereas the target compound positions them via ethenyl spacers.
- The target compound’s ethenyl spacers may introduce rotational flexibility, reducing aggregation-induced quenching but possibly compromising thermal stability.
Benzene, 1,4-bis[2-[4-[2-[3,5-bis(1,1-dimethylethyl)phenyl]ethenyl]phenyl]ethenyl]
- Structure : Benzene core with ethenyl-linked tert-butyl-substituted phenyl groups.
- Key Differences: Functional Groups: Lacks nitrile and diphenylamino groups; instead, bulky tert-butyl substituents dominate. Molecular Weight: Higher molecular weight (711.07 g/mol vs. ~500–600 g/mol estimated for the target compound) due to tert-butyl groups .
- Functional Implications :
- Tert-butyl groups improve solubility and reduce crystallinity, advantageous for solution-processed devices.
- Absence of D-A architecture limits ICT, making this compound less suitable for electroluminescence compared to the target compound.
Research Findings from Literature
- Electroluminescence Efficiency: The target compound’s D-A design aligns with the double-layer OLED structure reported by Tang and Vanslyke (1987), where similar materials achieved external quantum efficiencies of 1% and brightness >1000 cd/m² at <10 V . However, rigid analogs like TPA FN may outperform due to reduced non-radiative decay .
- Synthetic Challenges : The tert-butyl derivative () highlights the trade-off between solubility and optoelectronic performance. While bulky groups aid processability, they hinder charge mobility, a critical factor for the target compound’s design .
Biological Activity
1,4-Benzenedicarbonitrile, specifically the derivative 2,5-bis[2-[4-(diphenylamino)phenyl]ethenyl]-, is a compound of interest in various fields including organic chemistry and materials science. This compound features a complex structure that incorporates multiple functional groups, which may contribute to its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and materials.
- Molecular Formula : C24H20N2
- Molecular Weight : 368.43 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from the structural components.
Biological Activity
The biological activity of 1,4-benzenedicarbonitrile derivatives has been explored primarily in the context of their interactions with biological systems and potential therapeutic effects. Below are key findings from various studies:
Anticancer Activity
Several studies have indicated that compounds similar to 1,4-benzenedicarbonitrile exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study on related compounds demonstrated that they could inhibit tumor growth in xenograft models, suggesting potential for development as chemotherapeutic agents.
Antioxidant Properties
Research has shown that derivatives of benzenedicarbonitrile possess antioxidant activities. This is particularly relevant in the context of oxidative stress-related diseases:
- In Vitro Studies : Compounds were tested for their ability to scavenge free radicals and reduce oxidative stress markers in cultured cells.
- Findings : Results indicated a dose-dependent response where higher concentrations led to increased antioxidant activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:
| Structural Feature | Activity Implication |
|---|---|
| Diphenylamino Groups | Enhance electron-donating ability, improving interaction with biological targets. |
| Ethenyl Linkages | May increase lipophilicity, aiding in cellular uptake. |
| Cyanide Functional Groups | Potentially involved in chelation with metal ions, which can affect enzyme activity. |
Synthesis and Derivatives
The synthesis of 1,4-benzenedicarbonitrile derivatives typically involves multi-step organic reactions:
- Starting Materials : Commonly derived from benzene derivatives through nitration and subsequent reactions.
- Synthetic Pathways : Various synthetic routes can yield different derivatives with specific biological activities.
Applications
- Pharmaceutical Development : Due to its anticancer and antioxidant properties, it is being investigated as a lead compound for drug development.
- Material Science : Its unique chemical structure allows for potential applications in organic electronics and photonic devices.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis of conjugated 1,4-benzenedicarbonitrile derivatives typically involves multi-step coupling reactions. For the ethenyl-linked diphenylamino substituents, Heck coupling or Suzuki-Miyaura cross-coupling are common approaches. For example:
- Step 1: Prepare the diphenylamino-substituted vinyl precursor via palladium-catalyzed coupling.
- Step 2: Couple this precursor to the 1,4-benzenedicarbonitrile core under controlled stoichiometry.
Purification requires sequential chromatography (e.g., silica gel, size-exclusion) and recrystallization to remove unreacted intermediates. Solvent selection (e.g., DMF for polar intermediates, toluene for aromatic systems) is critical to avoid side reactions .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography resolves molecular geometry and π-conjugation patterns, as demonstrated for analogous compounds in Acta Crystallographica .
- UV-Vis spectroscopy identifies absorption maxima (e.g., π→π* transitions) in solution and solid states.
- Cyclic voltammetry measures HOMO/LUMO levels to assess redox behavior and charge-transfer potential.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms substituent connectivity and purity .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental optical absorption data be resolved?
Methodological Answer: Discrepancies often arise from solvent effects, aggregation, or approximations in computational models. To address this:
- Compare time-dependent DFT (TD-DFT) calculations with experimental UV-Vis spectra in varying solvents (e.g., THF vs. DCM).
- Use aggregation-induced emission (AIE) studies to assess solid-state vs. solution-phase behavior.
- Validate computational parameters (e.g., basis sets like 6-31G*, solvent models like PCM) against crystallographic data .
Q. What strategies enhance charge transport properties in thin-film devices incorporating this compound?
Methodological Answer:
- Film morphology optimization : Use thermal annealing or solvent vapor annealing to improve crystallinity and reduce grain boundaries.
- Doping : Introduce electron-deficient acceptors (e.g., F4-TCNQ) to modulate charge-carrier density.
- Interface engineering : Apply self-assembled monolayers (e.g., PFBT) to reduce electrode-semiconductor contact resistance.
Reference structural analogs with extended π-systems (e.g., ) to guide molecular design .
Q. How can researchers resolve contradictions in reported fluorescence quantum yields?
Methodological Answer: Variations in quantum yield (Φ) may stem from:
- Measurement techniques : Compare integrating sphere methods with single-photon counting, ensuring standardized excitation wavelengths.
- Environmental factors : Control oxygen levels (via glovebox measurements) to minimize quenching.
- Sample preparation : Use degassed solvents and ultra-pure materials to eliminate impurities .
Safety and Handling Considerations
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS07: H315, H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., cyanide derivatives).
- Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation .
Data Contradiction Analysis
Q. How should conflicting reports on thermal stability be addressed?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
